molecular formula C8H3Cl2NO B194311 2,3-Dichlorobenzoyl cyanide CAS No. 77668-42-9

2,3-Dichlorobenzoyl cyanide

Cat. No.: B194311
CAS No.: 77668-42-9
M. Wt: 200.02 g/mol
InChI Key: FIBBFBXFASKAON-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzoyl cyanide is a chemical compound with the molecular formula C8H3Cl2NO. It is a key intermediate used in the synthesis of various pharmaceuticals, most notably lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a cyanide group attached to the carbonyl carbon.

Mechanism of Action

Target of Action

2,3-Dichlorobenzoyl cyanide is a chemical compound used in the synthesis of pharmaceuticals . It is an intermediate in the synthesis of Lamotrigine , an anticonvulsant used in the treatment of bipolar disorder and depression . Therefore, the primary targets of this compound would be the biochemical pathways involved in these conditions.

Mode of Action

Lamotrigine is known to inhibit voltage-sensitive sodium channels, leading to the stabilization of neuronal membranes and modulation of presynaptic transmitter release of excitatory amino acids .

Biochemical Pathways

Given its role in the synthesis of lamotrigine, it can be inferred that it may indirectly influence the pathways associated with neuronal excitability and neurotransmitter release .

Pharmacokinetics

It has a molecular weight of 200.02 g/mol , and its structure suggests it may have good lipophilicity . These properties could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

These include the stabilization of neuronal membranes and modulation of presynaptic transmitter release of excitatory amino acids .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other chemicals. For instance, it is recommended to store the compound at room temperature . Additionally, the compound’s reactivity may be influenced by the pH and the presence of other chemicals in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoyl cyanide can be synthesized through the cyanation of 2,3-dichlorobenzoyl chloride. This reaction typically involves the use of cyanide salts such as copper(I) cyanide (CuCN) in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) and a polar cosolvent like acetonitrile . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale cyanation processes. The use of high-throughput experimentation has identified various catalytic systems that can be employed to enhance the reaction rate and yield. For instance, the use of CTAB as a phase-transfer catalyst has been shown to alleviate clumping behavior of CuCN, leading to consistent reactivity and high yields .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzoyl cyanide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The cyanide group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the cyanide group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2,3-Dichlorobenzoic acid.

    Reduction: 2,3-Dichlorobenzyl alcohol.

Scientific Research Applications

2,3-Dichlorobenzoyl cyanide has several scientific research applications, including:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzoyl cyanide
  • 2,5-Dichlorobenzoyl cyanide
  • 2,6-Dichlorobenzoyl cyanide
  • 3,4-Dichlorobenzoyl cyanide
  • 3,5-Dichlorobenzoyl cyanide

Comparison: 2,3-Dichlorobenzoyl cyanide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is particularly valuable in the synthesis of lamotrigine due to its ability to form the desired triazine ring structure .

Properties

IUPAC Name

2,3-dichlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBBFBXFASKAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228306
Record name (2,3-Dichlorophenyl)oxoacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77668-42-9
Record name 2,3-Dichloro-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77668-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorobenzoyl nitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dichlorophenyl)oxoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dichlorophenyl)oxoacetonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DICHLOROBENZOYL NITRILE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

In a mixture of 128 gm. of copper cyanide, 120 ml. of acetonitrile and 200 ml. of toluene, the solution of 200 gm. of 2,3-dichlorobenzoylchloride (II) in 250 ml of toluene was added. The reaction mixture was refluxed for 16 hour. After filtration, the solvent was removed under reduced pressure to give 200 ml of oily 2,3-dichlorobenzoyl cyanide (III).
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Synthesis routes and methods II

Procedure details

There is disclosed an improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine which process comprises the step of reacting 2,3-dichlorobenzoylchloride with cuprous cyanide in presence of acetonitrile and a cosolvent to produce dichlorobenzoyl cyanide, said dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate to produce an intermediate product, which is cyclized in presence of aqueous potassium hydroxide to produce 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2,3-Dichlorobenzoyl cyanide in pharmaceutical research?

A: this compound serves as a crucial intermediate in the synthesis of Lamotrigine [, , ]. Lamotrigine is a pharmaceutical compound with anticonvulsant properties.

Q2: Can you elaborate on the synthesis of Lamotrigine from this compound?

A: The synthesis involves a two-step process. First, this compound is reacted with aminoguanidine bicarbonate [, ]. This reaction yields an intermediate compound. Subsequently, this intermediate undergoes cyclization to produce the final product, Lamotrigine [, ].

Q3: Are there any challenges associated with the synthesis of this compound?

A: Yes, achieving high purity during the synthesis of this compound can be challenging []. Traditional methods may result in impurities that are difficult to remove.

Q4: Have any alternative synthesis methods been explored to address the purity concerns?

A: Researchers have developed a modified approach for synthesizing high-purity this compound []. This method involves a controlled reaction of 2,3-Dichlorobenzoyl chloride with cuprous cyanide in a solvent-free environment [].

Q5: What analytical techniques are employed to confirm the structure and purity of the synthesized this compound?

A: Various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR), are used to confirm the structure of the synthesized compound []. High-performance liquid chromatography (HPLC) and elemental analysis are employed to determine the purity level of the final product [].

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